molecular formula C12H12N2O B1581656 2,2'-Oxydianiline CAS No. 24878-25-9

2,2'-Oxydianiline

Cat. No.: B1581656
CAS No.: 24878-25-9
M. Wt: 200.24 g/mol
InChI Key: GOJFAKBEASOYNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Oxydianiline is typically synthesized through the reduction of 2,2’-dinitrodiphenyl ether. The process involves the following steps:

    Nitration of Diphenyl Ether: Diphenyl ether is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,2’-dinitrodiphenyl ether.

    Reduction: The 2,2’-dinitrodiphenyl ether is then reduced using iron powder and hydrochloric acid in water.

Industrial Production Methods: Industrial production of 2,2’-Oxydianiline follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Oxydianiline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: It can be further reduced to form corresponding amines.

    Substitution: It participates in nucleophilic aromatic substitution reactions due to the presence of amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and hydrochloric acid are typically used for reduction.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 2,2’-Oxydianiline involves its ability to act as a nucleophile due to the presence of amino groups. These amino groups can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The compound can also form hydrogen bonds, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    4,4’-Oxydianiline: Similar in structure but with amino groups at the para positions.

    3,3’-Diaminodiphenyl sulfone: Contains sulfone groups instead of ether.

    4,4’-Diaminodiphenyl sulfide: Contains sulfide groups instead of ether.

Uniqueness: 2,2’-Oxydianiline is unique due to its specific positioning of amino groups and the ether linkage, which imparts distinct chemical and physical properties. Its high thermal stability and reactivity make it particularly valuable in the synthesis of high-performance materials and flame retardants .

Properties

IUPAC Name

2-(2-aminophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJFAKBEASOYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332570
Record name 2,2'-Oxydianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24878-25-9
Record name 2,2'-Oxydianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Oxydianiline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 2,2'-oxydianiline and how is it often utilized in research?

A1: this compound, also known as 2-aminophenylether, is an organic compound with the molecular formula (C6H4NH2)2O. Its molecular weight is 200.24 g/mol. This compound is frequently employed as a building block in the synthesis of Schiff-base macrocycles. [, , ] These macrocycles are formed through the reaction of this compound with various dicarboxylic acids or their derivatives. The resulting macrocyclic structures have shown potential in coordination chemistry and catalysis. [, ]

Q2: How does the structure of this compound-derived Schiff-base macrocycles affect their catalytic activity in ring-opening polymerization?

A2: Research indicates that the substituents on the phenolic component of the Schiff-base macrocycles significantly influence the catalytic activity of their organoaluminium complexes in the ring-opening polymerization (ROP) of ε-caprolactone and rac-lactide. [] For instance, complexes with bulky t-butyl groups on the phenolic ring exhibited higher catalytic activity compared to those with methyl or chloro substituents. This difference in activity can be attributed to steric factors, where bulkier substituents might create a more accessible catalytic site for monomer coordination and insertion. []

Q3: Can this compound act as a ligand in metal complexes, and if so, what applications might these complexes have?

A3: Yes, this compound can act as a ligand in metal complexes. It can form both bis(imido) and chelating amine/imido complexes with molybdenum. [] These complexes, particularly the molybdenum(VI) bis(imido) complex, have shown promising activity as catalysts for the ring-opening polymerization of ε-caprolactone. [] The polymerization reactions, conducted at elevated temperatures, exhibited good conversion rates and demonstrated a living polymerization mechanism, indicating potential for controlled polymer synthesis. []

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